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Abstract
Larsucosterol sodium (also known as DUR-928) is an endogenous, sulfated oxysterol

currently under investigation as a first-in-class epigenetic modulator.[1][2] It has garnered

significant attention for its potential therapeutic applications in acute organ injuries and chronic

liver diseases, most notably alcohol-associated hepatitis (AH).[3][4] The primary mechanism of

action of larsucosterol is the inhibition of DNA methyltransferases (DNMTs), key enzymes

responsible for DNA methylation.[1][5] By inhibiting DNMT1, DNMT3a, and DNMT3b,

larsucosterol modulates the expression of genes involved in critical cellular pathways, including

stress responses, cell survival, inflammation, and lipid metabolism.[5][6][7] This technical guide

provides a comprehensive overview of larsucosterol sodium, focusing on its function as a

DNMT inhibitor, and summarizes key quantitative data from clinical trials and detailed

experimental protocols.

Introduction to Larsucosterol Sodium
Larsucosterol is a small molecule and a new chemical entity (NCE) that acts as an epigenetic

regulator, meaning it can alter gene expression without changing the underlying DNA

sequence.[1][7] DNA hypermethylation, an epigenetic modification, is associated with the

pathophysiology of various diseases, including AH, where it leads to transcriptomic

reprogramming and cellular dysfunction.[5][6] Studies have shown an increased expression of

DNMT1 and DNMT3a in patients with severe AH.[4] Larsucosterol directly addresses this by
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binding to and inhibiting the activity of DNMTs.[1][5] This inhibition is proposed to improve cell

survival, reduce inflammation, and decrease lipotoxicity.[1][7]

Chemical Properties:

IUPAC Name: sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-

yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-

cyclopenta[a]phenanthren-3-yl] sulfate.[8]

Synonyms: DUR-928 sodium, Sodium larsucosterol.[8]

Molecular Formula: C27H45NaO5S.[8][9]

Molecular Weight: 504.7 g/mol .[8][9]

Mechanism of Action: DNMT Inhibition
Larsucosterol functions as a pan-inhibitor of DNA methyltransferases, targeting DNMT1,

DNMT3a, and DNMT3b.[3][5] In pathological states like severe alcohol-associated hepatitis,

the activity of these enzymes is elevated, leading to hypermethylation of DNA.[1][4] This

hypermethylation can "silence" the transcription of essential genes required for cellular repair

and survival.[10]

By inhibiting DNMTs, larsucosterol prevents this gene silencing, allowing for the expression of

genes involved in crucial signaling pathways.[5][10] The downstream effects include:

Improved Cell Survival and Reduced Cell Death: Modulation of genes that regulate

apoptosis and cellular stress responses.[6]

Reduced Inflammation: Altering the expression of pro-inflammatory genes.[6]

Decreased Lipotoxicity: Regulating genes involved in lipid biosynthesis and metabolism.[6][7]
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Proposed Mechanism of Action of Larsucosterol Sodium
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Caption: Proposed Mechanism of Action of Larsucosterol Sodium.

Quantitative Data from Clinical Trials
Larsucosterol has been evaluated in multiple clinical trials, primarily for alcohol-associated

hepatitis (AH). The most significant data comes from the Phase 2b AHFIRM trial and a

preceding Phase 2a study.

Table 1: Phase 2b AHFIRM Trial - Efficacy Results (90-
Day Outcomes)[4][5][11]
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Outcome
Placebo (Standard
of Care)

Larsucosterol 30
mg

Larsucosterol 90
mg

Global Population

90-Day Mortality 24.3% (25/103) 14.7% (15/102) 16.7% (17/102)

Mortality Reduction

vs. Placebo
- 41% (p=0.070) 35% (p=0.126)

90-Day Mortality or

Transplant

Not Statistically

Significant

Not Statistically

Significant

Not Statistically

Significant

U.S. Population (76%

of Patients)

90-Day Mortality 27.3% (21/77) 11.0% (8/73) 13.0% (10/77)

Mortality Reduction

vs. Placebo
- 57% (p=0.014) 58% (p=0.008)

Table 2: Phase 2a Open-Label Trial - Key Findings[12]
[13]

Parameter Result

Patient Population 19 subjects with moderate to severe AH

Doses Evaluated 30 mg, 90 mg, 150 mg (IV infusion)

28-Day Survival 100% (19/19) survived the study period

Lille Score at Day 7
<0.45 in 89% of evaluable subjects (16/18),

indicating treatment response

MELD Score Reductions from baseline observed at Day 28

Serum Total Bilirubin
Notable decline from baseline to Day 7 and Day

28

Safety
Well-tolerated with no drug-related serious

adverse events
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Experimental Protocols
Detailed methodologies for key clinical trials provide insight into the evaluation of

larsucosterol's safety and efficacy.

Phase 2b AHFIRM Trial (NCT04563026) Protocol[4][11]
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][11]

Patient Population: 307 patients with severe alcohol-associated hepatitis (MELD score >20).

[5][11]

Randomization: Patients were assigned in a 1:1:1 ratio to one of three arms.[11]

Larsucosterol 30 mg + Standard of Care (SOC)

Larsucosterol 90 mg + Standard of Care (SOC)

Placebo + Standard of Care (SOC), with or without corticosteroids at the investigator's

discretion.[11]

Intervention:

A single intravenous (IV) infusion of larsucosterol (30 or 90 mg) or placebo was

administered.[11][12]

A second dose was administered after 72 hours if the patient remained hospitalized.[11]

Primary Endpoint: 90-day mortality or liver transplant rate.[5][11]

Key Secondary Endpoint: 90-day mortality.[5][11]
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AHFIRM Phase 2b Clinical Trial Workflow
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Caption: Workflow of the Phase 2b AHFIRM Clinical Trial.

Phase 2a Trial (Part of NCT01809132) Protocol[12]
Study Design: A multicenter, open-label, dose-escalation study.[12]

Patient Population: 19 subjects with a clinical diagnosis of moderate (MELD 11-20) or severe

(MELD 21-30) AH.[12]
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Intervention:

Subjects received a single intravenous (IV) infusion of larsucosterol at doses of 30 mg, 90

mg, or 150 mg.[12]

The drug was diluted in 100 mL of sterile saline or 5% dextrose and administered over 2

hours.[12]

Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of

larsucosterol.[12]

Efficacy Signals: Lille score at Day 7, change in MELD score and serum total bilirubin from

baseline, and 28-day mortality.[12]

Future Directions and Conclusion
The clinical data, particularly from the U.S. cohort of the AHFIRM trial, provide a strong

rationale for advancing larsucosterol into Phase 3 registration trials for alcohol-associated

hepatitis, with 90-day mortality as a primary endpoint.[5] The FDA has granted Breakthrough

Therapy designation to larsucosterol for the treatment of severe AH, highlighting its potential to

address a critical unmet medical need.[1][13]

In conclusion, larsucosterol sodium represents a novel therapeutic approach that targets the

underlying epigenetic dysregulation in diseases like AH. Its mechanism as a DNMT inhibitor

allows it to modulate fundamental cellular processes involved in injury and repair. While the

AHFIRM trial did not meet its primary endpoint for the global population, the compelling

mortality reduction observed, especially in the U.S. subgroup, underscores its therapeutic

potential and warrants further investigation.[5][11] As an epigenetic modulator, larsucosterol

may also hold promise for other acute and chronic diseases characterized by similar

pathological DNA hypermethylation.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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